thermophilic factor 55
Description
Properties
CAS No. |
145715-91-9 |
|---|---|
Molecular Formula |
C9H20N2 |
Synonyms |
thermophilic factor 55 |
Origin of Product |
United States |
Discovery and Initial Characterization of Tf55
Identification of TF55 in Thermophilic Archaea, Specifically Sulfolobus Species
TF55 was identified as a major heat-shock protein in the thermoacidophilic archaeon genus Sulfolobus, which inhabits environments like volcanic hot springs with temperatures around 75–80°C and a pH of 2–3. biorxiv.org This protein complex is crucial for the survival of these archaea in such harsh conditions. biorxiv.org Structurally, TF55 is a Group II chaperonin, forming a large, double-ringed oligomeric complex. nih.govresearchgate.net Each ring is typically composed of nine subunits, creating a central cavity where protein folding is believed to occur. nih.govnih.gov Unlike the Group I chaperonins (like GroEL in bacteria), which require a co-chaperonin (like GroES), Group II chaperonins such as TF55 function without a separate lid-like cofactor.
Sulfolobus solfataricus has become an important model organism for studying hyperthermophilic archaea, and consequently, for the detailed investigation of TF55. zju.edu.cnmontana.edu Research on S. solfataricus revealed that its TF55 complex is a hetero-oligomer, composed of two closely related subunit types: alpha (α) and beta (β). nih.gov While both subunits are necessary for the formation of the stable oligomeric complex, studies have shown that complexes composed solely of the β subunit can be formed for structural analysis. biorxiv.orgnih.gov The gene for TF55 in S. solfataricus contains a heat-inducible promoter, leading to high levels of expression at elevated temperatures. biorxiv.orgzju.edu.cn Cryo-electron microscopy has been instrumental in determining the high-resolution structure of the TF55β complex from this organism. biorxiv.orgresearchgate.net
Table 1: Characteristics of TF55 from Sulfolobus solfataricus
| Feature | Description | Source(s) |
|---|---|---|
| Organism | Sulfolobus solfataricus | nih.gov |
| Complex Type | Hetero-oligomeric Group II Chaperonin | nih.gov |
| Subunits | TF55-alpha (α) and TF55-beta (β) | nih.gov |
| Structure | Two stacked rings with 9-fold symmetry | nih.gov |
| Dimensions | ~17.5 nm height, ~16 nm diameter, ~4.5 nm central cavity | nih.gov |
| Promoter | Contains a heat-inducible promoter for high-level expression | biorxiv.orgzju.edu.cn |
The initial discovery and naming of thermophilic factor 55 stemmed from studies on Sulfolobus shibatae. nih.gov It was in this organism that the correlation between the high abundance of TF55 and the organism's ability to acquire thermotolerance was first established. nih.gov Early structural observations of TF55 from S. shibatae described it as a homo-oligomeric complex consisting of two stacked 9-membered rings. nih.gov This architecture closely resembles other chaperonins like GroEL and Hsp60. nih.gov Furthermore, filaments of the TF55 chaperonin, suggested to be a potential component of an archaeal cytoskeleton, were also observed in S. shibatae. biorxiv.org
Initial Observations of TF55 Abundance and Correlation with Acquired Thermotolerance
A key finding in the early research on S. shibatae was the direct link between TF55 levels and the organism's resilience to heat stress. nih.gov While TF55 is an already abundant protein under normal growth conditions, its synthesis becomes predominant when the organism is subjected to heat shock (temperatures between 85°C and 90°C). nih.govresearchgate.net This increased expression of TF55 correlates strongly with the acquisition of thermotolerance, suggesting that the chaperonin plays a critical role in protecting the cellular machinery from heat-induced damage by preventing protein aggregation and assisting in refolding. nih.govresearchgate.net The presence of a heat-inducible promoter for the tf55 gene explains the rapid accumulation of the protein under thermal stress. biorxiv.org
Table 2: TF55 Expression and Thermotolerance
| Condition | TF55 Expression Level | Consequence | Source(s) |
|---|---|---|---|
| Optimal Growth Temperature | Abundant | Normal cellular protein maintenance | nih.gov |
| Heat Shock (>80-85°C) | Predominant Synthesis | Acquired Thermotolerance | biorxiv.orgnih.gov |
Early Evidence of Molecular Chaperone Activity of TF55
The classification of TF55 as a molecular chaperone was supported by early biochemical evidence. nih.gov Experiments demonstrated that the TF55 complex from S. shibatae could bind to unfolded polypeptides in vitro. nih.gov This ability to interact with non-native proteins is a hallmark of molecular chaperones, preventing them from aggregating and allowing them an opportunity to refold correctly. researchgate.net
Furthermore, TF55 was shown to possess ATPase activity, another critical feature of chaperonins. nih.gov The binding and hydrolysis of ATP are known to drive the conformational changes in the chaperonin complex that are necessary for the encapsulation, folding, and subsequent release of substrate proteins. nih.gov These initial findings—the ability to bind unfolded proteins and its inherent ATPase activity—were the first direct evidence confirming that TF55 functions as a molecular chaperone. nih.gov
Molecular Biology of Tf55
Gene Encoding TF55 (tf55 gene)
The expression of Thermophilic Factor 55 is governed by the tf55 gene. In the archaeon Sulfolobus, this gene is equipped with a heat-inducible promoter, leading to a significant increase in the synthesis of the TF55 protein at temperatures above 80°C. biorxiv.orgresearchgate.net This response is crucial for the organism's survival in high-temperature environments, such as volcanic springs. biorxiv.org Researchers have harnessed this regulatory element, specifically the promoter of the tf55α gene, to develop expression vector systems for producing proteins in Sulfolobus solfataricus. zju.edu.cn The discovery of multiple subunit-encoding genes, including TF55-α, TF55-β, and TF55-γ, indicates a cluster of related genes that contribute to the formation of the final chaperonin complex. esp.org
Subunit Composition of TF55 Complex
Detailed genetic and biochemical analyses have revealed that the TF55 complex in Sulfolobus species is composed of up to three distinct subunits: alpha (α), beta (β), and gamma (γ). biorxiv.orgresearchgate.net
Alpha (α) and Beta (β) Subunits: The α and β subunits were the first to be identified as distinct components of a hetero-oligomeric TF55 complex. embopress.orgnih.gov These two subunits are closely related but different polypeptides that are both necessary for the spontaneous reassembly of the complex. nih.gov
Gamma (γ) Subunit: A third chaperonin-encoding gene, designated TF55-γ, was later discovered in Sulfolobus solfataricus and Sulfolobus shibatae. esp.org The protein encoded by this gene has a predicted molecular weight of 59.258 kDa. Its discovery was surprising as other archaeal genomes typically contain only one or two chaperonin subunit genes. The presence of the γ subunit is believed to be related to the unique nine-membered ring structure of the Sulfolobus chaperonin. esp.org
The following table summarizes the characteristics of the identified TF55 subunits in Sulfolobus solfataricus.
| Subunit | Gene Name | Predicted Molecular Weight (kDa) | Isoelectric Point (pI) | Percent Identity to S. solfataricus TF55-γ |
| Alpha (α) | TF55-α | 59.659 | 5.12 | 55.2% |
| Beta (β) | TF55-β | 59.681 (S. shibatae) | 5.30 (S. shibatae) | 43.2% (S. shibatae) |
| Gamma (γ) | TF55-γ | 59.258 | 5.10 | 100% |
| Data sourced from Archibald and Creighton (1999). esp.org |
Structural Biology of Tf55
Overall Quaternary Architecture
Stacked Ring Structures
The foundational architecture of the TF55 complex consists of two rings of subunits stacked back-to-back utep.edunih.gov. This double-ring assembly creates a central cavity, which is characteristic of chaperonins and essential for their protein folding activity nih.gov. Two-dimensional projections from early electron microscopy studies revealed a complex approximately 17.5 nm in height and 16 nm in diameter, with a central cavity of about 4.5 nm nih.gov. This stacked ring topology is a hallmark of the chaperonin family nih.gov.
Octameric or Nonameric Ring Arrangements
The number of subunits within each ring of the TF55 complex can vary, leading to different oligomeric states. The archaeon Sulfolobus solfataricus can form chaperonin complexes with either eight (octameric) or nine (nonameric) subunits per ring, depending on the temperature and the specific subunits involved utep.edu.
Nonameric (9-subunit) rings: An 18-subunit complex (homo-18mer) composed of two 9-subunit rings of only TF55β subunits is formed at high temperatures, typically between 80°C and 85°C utep.edu. A hetero-18mer containing α, β, and γ subunits can also form at lower temperatures of 60°C utep.edu.
Octameric (8-subunit) rings: A 16-subunit complex (hetero-16mer) composed of two 8-subunit rings of α and β subunits is formed at temperatures between 70°C and 75°C utep.edu.
| Oligomeric State | Total Subunits | Ring Composition | Subunit Types | Formation Temperature |
|---|---|---|---|---|
| Hetero-16mer | 16 | Two 8-subunit rings | α and β | 70°C - 75°C utep.edu |
| Homo-18mer | 18 | Two 9-subunit rings | β only | 80°C - 85°C utep.edu |
| Hetero-18mer | 18 | Two 9-subunit rings | α, β, and γ | 60°C utep.edu |
Specifics of 9-membered Rings in Early Characterization
Early investigations into TF55 from thermophilic archaebacteria consistently identified a 9-fold symmetrical structure. In 1991, TF55 from Sulfolobus shibatae was described as a homo-oligomeric complex of two stacked 9-membered rings nih.gov. Subsequent biochemical and structural characterizations of TF55 from Sulfolobus solfataricus confirmed this, with two-dimensional reconstructions from electron microscopy images clearly showing a 9-fold symmetrical complex nih.gov. Further studies involving two-dimensional crystallization of the protein also demonstrated that the complex was formed from two stacked nine-subunit rings nih.gov. Reconstituted oligomers composed solely of β-subunits also form rings with 9-fold rotational symmetry nih.gov.
Cryo-Electron Microscopy (Cryo-EM) Studies of TF55
Cryo-electron microscopy (cryo-EM) has been instrumental in determining the high-resolution structure of the TF55 chaperonin, providing detailed insights into its conformational states nih.gov. These studies have primarily focused on the homogenous complex composed only of β subunits (TF55β) to ensure sample purity and facilitate structural analysis nih.govbiorxiv.org.
Resolution of TF55β Structures
Using single-particle cryo-EM, the structure of the TF55β complex from S. solfataricus has been determined to resolutions ranging from 3.6 to 4.2 Å nih.govbiorxiv.org. This level of detail allows for accurate modeling of the protein's domains and understanding of its molecular mechanics nih.gov.
Structural States in the Presence of Nucleotides (ADP, ATP)
Cryo-EM studies have been conducted on the TF55β complex in the presence of the nucleotides adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) to understand the conformational changes that drive the protein folding cycle nih.gov.
ATP-bound state: The reconstruction of the ATP-bound TF55β complex resulted in a structure with a resolution of 3.6 Å nih.gov.
ADP-bound state: The reconstruction of the ADP-bound TF55β complex yielded a structure with a resolution of 4.2 Å nih.gov.
Crucially, both the ATP-bound and ADP-bound structures revealed the chaperonin in a similar "open" configuration nih.gov. This open state is characterized by an accessible substrate-binding site within the central cavity, which is believed to be the state where nucleotide exchange can occur before the chaperonin proceeds with the protein refolding cycle nih.govbiorxiv.org. The nucleotide-binding pocket is more accessible in this cryo-EM-determined open state compared to models derived from crystal structures researchgate.net.
| Nucleotide State | Analyzed Complex | Achieved Resolution | Observed Conformation | Reference |
|---|---|---|---|---|
| ATP-bound | TF55β | 3.6 Å | Open | nih.gov |
| ADP-bound | TF55β | 4.2 Å | Open | nih.gov |
Conformational Dynamics and Allosteric Transitions
The chaperonin cycle of TF55 involves significant conformational changes that are tightly coupled to its nucleotide state. Cryo-EM studies of the TF55β complex from S. solfataricus in the presence of both ADP and ATP have captured the chaperonin in an open conformation biorxiv.orgnih.govbiorxiv.orgnih.gov. These structures, determined at resolutions of 3.6–4.2 Å, reveal a state where the nucleotide-binding site is accessible, which is crucial for the exchange of nucleotides to proceed with the protein refolding cycle biorxiv.orgnih.govbiorxiv.org.
In this open state, the nucleotide-binding pocket is more exposed compared to other conformational states researchgate.net. This increased accessibility is facilitated by an upward shift of the nucleotide-sensing loop, which moves key residues, such as Lys171, away from the binding site researchgate.net. This conformation is thought to represent the substrate-accepting state of the chaperonin, where unfolded or misfolded proteins can bind to the apical domains before encapsulation and folding. The similar open structures observed with both ATP and ADP bound suggest that this conformation is a key intermediate in the chaperonin's functional cycle, allowing for the release of ADP and binding of ATP to initiate the subsequent steps of substrate folding nih.gov.
In group II chaperonins like TF55, the apical domains play a crucial role in the recognition and binding of substrate proteins nih.gov. These domains are located at the opening of the central cavity and present a binding site for non-native polypeptides. The interaction with substrate is thought to impose a load on the apical domains, which can influence the conformational changes driven by nucleotide binding and, in the case of group I chaperonins, co-chaperonin binding nih.gov.
While the primary role of the apical domains is substrate interaction, in the context of TF55β, they are also involved in the formation of filamentous structures. The helical protrusions that mediate the end-on-end contacts in TF55β filaments are part of the apical domains biorxiv.orgscispace.com. This dual functionality suggests that the apical domains are dynamic structures that can engage in both substrate binding for protein folding and protein-protein interactions for the assembly of higher-order structures.
Nucleotide Binding Sites
The nucleotide-binding sites of TF55β are located in the equatorial domains of the subunits and are composed of a specific arrangement of hydrophobic and polar residues. Structural analysis of the TF55β nucleotide-binding pocket has identified several key amino acids that contribute to the binding of ATP and ADP researchgate.net. These residues create a chemical environment that is conducive to the stable association of the nucleotide. A comparison of the crystal structure with cryo-EM models of TF55β reveals the positions of these residues within the binding site researchgate.net.
Table 1: Residues in the Nucleotide-Binding Site of TF55β
| Residue Type | Example Residues (if specified in literature) |
| Hydrophobic | Not explicitly listed in the provided search results |
| Polar | Lys171 |
The ATPase activity of chaperonins, including TF55, is dependent on the presence of divalent cations, with magnesium (Mg²⁺) being the physiologically relevant ion. Mg²⁺ plays a critical role in the coordination of the nucleotide within the binding pocket and is essential for the hydrolysis of ATP. The negatively charged phosphate (B84403) groups of ATP are stabilized by the coordination of a Mg²⁺ ion, which facilitates the nucleophilic attack on the γ-phosphate during hydrolysis nih.govnih.gov. While the absolute requirement for Mg²⁺ in the ATPase activity of chaperonins is well-established, the specific coordination details within the TF55 nucleotide-binding site are not fully elucidated in the provided information. However, it is known that Mg²⁺ is required for the formation of the TF55 oligomeric complex nih.gov.
Functional Mechanisms of Tf55 As a Chaperonin
Protein Folding Assistance and Misfolded Protein Prevention
Chaperonins like TF55 are essential biological nanomachines that rescue newly translated or stress-denatured proteins from kinetically trapped misfolded states. arxiv.orgresearchgate.net In the harsh environments inhabited by thermophilic archaea, proteins are particularly susceptible to denaturation. TF55 expression is significantly upregulated during heat shock, highlighting its crucial role in maintaining the proteome's integrity. nih.gov
The core mechanism involves the TF55 complex forming a large, barrel-shaped structure with a central cavity. nih.govnih.gov This structure, composed of two stacked multi-membered rings (typically nine-fold symmetry), acts as a molecular cage. nih.govnih.gov It captures misfolded or unfolded protein substrates within this inner chamber, effectively isolating them from the crowded cellular environment. nih.gov This sequestration prevents the exposed hydrophobic surfaces of unfolded proteins from interacting with each other, which would otherwise lead to irreversible aggregation. mdpi.comfrontiersin.org Inside the cavity, the substrate protein is provided with a protected microenvironment where it can attempt to refold into its native, functional conformation. arxiv.orgresearchgate.net
Interaction with Unfolded Polypeptides
The chaperonin cycle begins with the recognition and binding of an unfolded or partially folded polypeptide. TF55, like other chaperones, recognizes and binds to exposed hydrophobic regions on the surface of non-native substrate proteins. nih.govmdpi.com These hydrophobic patches are typically buried within the core of a properly folded protein but become accessible upon unfolding.
The interaction is dynamic and based on these physico-chemical properties rather than a strict structural complementarity, allowing TF55 to bind a wide, yet select, range of client proteins. frontiersin.org The interior lining of the TF55 cavity's apical domains is hydrophobic in the open, substrate-accepting state, facilitating the capture of the unfolded polypeptide. This initial binding is a crucial step that commits the substrate to a cycle of ATP-dependent folding. nih.gov
Adenosine (B11128) Triphosphatase (ATPase) Activity
The function of TF55 as a chaperonin is fundamentally dependent on its ATPase activity. nih.gov The energy derived from the hydrolysis of Adenosine Triphosphate (ATP) drives the large-scale conformational changes of the chaperonin complex, which are essential for substrate capture, encapsulation, and release. arxiv.orgresearchgate.net This cyclical process ensures the unidirectional and efficient folding of substrate proteins. The ATPase activity is intrinsic to the TF55 subunits and is modulated by factors such as ion concentrations, with potassium enhancing the reaction and magnesium showing an inhibitory effect. nih.gov
The refolding cycle of TF55 is tightly coupled to the binding and hydrolysis of ATP. embopress.org The cycle can be broadly understood through a series of conformational states dictated by the nucleotide bound to the chaperonin's subunits.
ATP Binding: The binding of ATP to the subunits of a TF55 ring triggers a significant conformational change. nih.govelifesciences.org This event causes the apical domains of the subunits to move, leading to the encapsulation of the bound substrate protein within the central cavity. In group II chaperonins like TF55, this closure is achieved by an iris-like motion of a built-in lid structure, obviating the need for a separate co-chaperone like the GroES of group I chaperonins. nih.gov
ATP Hydrolysis: Once the substrate is encapsulated, ATP is hydrolyzed to Adenosine Diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). nih.govnih.gov This hydrolysis event is the key energy-consuming step and is thought to trigger further conformational changes that alter the environment within the folding chamber. youtube.com The interior surface of the cavity may switch from hydrophobic to hydrophilic, which helps to disrupt incorrect hydrophobic interactions in the substrate and promotes the formation of the correct tertiary structure. nih.gov
Product Release: Following a period that allows for substrate refolding, the binding of ATP in the opposite ring signals the release of ADP, Pi, and the substrate (whether folded or not) from the first ring. nih.gov If the protein has not yet reached its native state, it can be rebound by another chaperonin for further folding cycles.
Table 1: Stages of the TF55 ATPase Cycle and Corresponding Conformational States
| Stage | Nucleotide State | Chaperonin Conformation | Substrate Interaction |
| 1. Substrate Binding | Nucleotide-free or ADP-bound | Open | Unfolded polypeptide binds to apical domains. |
| 2. Encapsulation | ATP-bound | Closing/Closed | Substrate is enclosed within the central cavity. |
| 3. Refolding | ATP → ADP + Pi (Hydrolysis) | Closed | Substrate refolds in an isolated environment. |
| 4. Release | ADP-bound (Signal from opposite ring) | Opening | Folded or partially folded substrate is released. |
Energy Landscape Perturbation for Substrate Refolding
A key theoretical concept for understanding chaperonin function is the "energy landscape" of protein folding. A folding protein navigates a complex, funnel-like energy landscape towards its lowest energy state, the native conformation. However, the landscape is rugged, with many local energy minima where a protein can become trapped in a misfolded state. arxiv.orgresearchgate.net
TF55 and other chaperonins function by perturbing this energy landscape. nih.gov The cycle of ATP binding and hydrolysis provides the energy to remodel the landscape for the bound substrate. aps.org By binding the unfolded protein and then altering the cavity's properties upon ATP hydrolysis, the chaperonin can disrupt the non-native interactions that define a kinetic trap. arxiv.orgresearchgate.net This action effectively "unfolds" the misfolded substrate to a higher-energy state, from which it has another opportunity to stochastically partition into the native state. arxiv.org This process, sometimes called iterative annealing, allows the substrate multiple chances to find the correct folding pathway without the risk of aggregation. researchgate.net
Substrate Specificity and Functional Mediators
Unlike group I chaperonins such as GroEL, which assist a broad range of proteins, group II chaperonins, including TF55 and the eukaryotic CCT/TRiC, exhibit a more restricted and specific set of substrate proteins. arxiv.orgresearchgate.netnih.gov The exact determinants of this specificity are still under investigation but are thought to involve the specific amino acid sequences and structural motifs within the chaperonin's substrate-binding domains.
TF55 from Sulfolobus is composed of different but related subunits (α, β, and sometimes γ). nih.govnih.gov The composition of the TF55 complex can vary depending on environmental conditions like temperature. nih.gov For instance, different subunit compositions (e.g., α₈β₈ vs. β₁₈ complexes) may be formed at different temperatures. nih.gov This variability in subunit composition could modulate the substrate specificity of the chaperonin, allowing the organism to adapt its protein folding machinery to different physiological needs and environmental stresses. These different subunits, therefore, can be considered functional mediators that fine-tune the chaperonin's activity and substrate preference.
Regulation and Expression of Tf55
Heat-Inducible Promoter for tf55 Gene Expression
The expression of the genes encoding the subunits of TF55 is controlled by a strong and heat-inducible promoter. This regulatory mechanism allows for a rapid increase in the production of TF55 components when the organism is exposed to elevated temperatures. Specifically, the promoter for the tf55α gene in Sulfolobus solfataricus has been shown to possess high basal activity even under normal growth conditions, which is significantly increased upon heat shock. This dual-level control ensures a constant presence of the chaperonin for routine cellular functions while enabling a swift and robust response to thermal stress. Studies utilizing reporter genes, such as the β-galactosidase gene (lacS), under the control of the TF55 promoter have demonstrated a more than 10-fold increase in reporter activity after a heat shock, confirming the promoter's potent and inducible nature. This genetic arrangement is fundamental to the organism's ability to adapt to sudden temperature fluctuations in its environment.
Upregulation of TF55 under High Temperature Conditions (>80°C)
Consistent with the presence of a heat-inducible promoter, the expression of TF55 is significantly upregulated when Sulfolobus cells are subjected to high temperatures, particularly those exceeding their optimal growth temperature of around 80°C. Transient exposure of Sulfolobus shibatae to temperatures between 85°C and 90°C leads to a rapid and substantial accumulation of the TF55α and TF55β heat shock proteins. Similarly, a temperature shift from 75°C to 86°C in Sulfolobus acidocaldarius induces the upregulation of the thermosome subunits. Research on Sulfolobus shibatae has shown that the expression of the genes for the α and β subunits is increased by a 30-minute heat shock at 86°C. This response is a critical component of the organism's acquired thermotolerance, allowing it to survive temperatures that would otherwise be lethal.
Table 1: Effect of Temperature on TF55 Subunit Gene Expression in S. shibatae
| Condition | Temperature | Duration | Effect on α and β Gene Expression | Reference |
|---|---|---|---|---|
| Heat Shock | 86°C | 30 min | Increased | |
| Cold Shock | 60°C | 30 min | Decreased |
Correlation with Cellular Stress Response in Sulfolobus
The upregulation of TF55 is a hallmark of the broader cellular stress response, particularly the heat shock response, in Sulfolobus. Chaperonins are a major class of heat shock proteins (HSPs) that are induced by various stressors to prevent protein misfolding and aggregation, which can be cytotoxic. In Sulfolobus, TF55 is one of the most abundant proteins in the cytosol even under normal conditions, but its synthesis is further amplified during heat stress, indicating its vital role in cellular protection. The heat shock response in S. solfataricus affects the expression of approximately one-third of its genes, underscoring a global reprogramming of cellular priorities to cope with thermal stress, with TF55 being a key player. This response is essential for maintaining cellular homeostasis and viability under the extreme conditions characteristic of the natural habitats of Sulfolobus.
Modular Subunit Composition Changes in a Temperature-Dependent Manner
A fascinating aspect of TF55 regulation is the temperature-dependent alteration of its subunit composition. The TF55 complex is assembled from three different but closely related subunits: α (alpha), β (beta), and γ (gamma). The stoichiometry of these subunits within the final chaperonin complex, often called a rosettasome, changes with the ambient temperature, leading to the formation of different oligomeric structures. This modulation allows the cell to assemble chaperonins with different properties tailored to the specific thermal conditions.
Research has detailed the following temperature-dependent compositions in Sulfolobus:
At 70°C-75°C , the chaperonin forms a hetero-16mer consisting of α and β subunits.
At high temperatures of 80°C-85°C , corresponding to heat shock conditions, the complex assembles into a homo-18mer composed exclusively of β subunits. This β-only complex is considered highly stable. After a heat shock at 86°C, the γ subunit is absent, and the ratio shifts to approximately 2α:3β.
This dynamic remodeling of the chaperonin complex illustrates a sophisticated strategy for adapting the cell's protein-folding machinery to environmental temperature fluctuations.
Table 2: Temperature-Dependent Subunit Composition of TF55 in Sulfolobus
| Temperature Range | Oligomeric Structure | Subunit Composition | Reference |
|---|---|---|---|
| 60°C | Hetero-18mer | α, β, and γ | |
| 70°C - 75°C | Hetero-16mer | α and β | |
| 80°C - 85°C | Homo-18mer | β only |
Biological Role and Significance of Tf55 in Thermophilic Organisms
Crucial Role in Survival of Sulfolobus in Harsh Environments
The archaebacterium Sulfolobus, particularly species like Sulfolobus shibatae and Sulfolobus solfataricus, thrives in environments characterized by extreme heat and acidity, such as volcanic hot springs. nih.govnih.gov The ability of Sulfolobus to survive in these harsh conditions is intrinsically linked to the function of TF55. nih.gov
Volcanic springs present a dual challenge of high temperatures, often exceeding 80°C, and low pH levels. nih.govstanford.edu The protein machinery of most organisms would denature and become non-functional under such conditions. Research has shown that the synthesis of TF55 in Sulfolobus shibatae is significantly increased when the organism is exposed to heat stress, indicating its critical role in adaptation. researchgate.net This protein helps to protect other cellular proteins from denaturation, thereby ensuring their continued function. nih.gov The TF55 complex itself is remarkably stable, showing resistance to denaturing agents at room temperature and only dissociating at pH values lower than 2. nih.gov This inherent stability is crucial for its function in the acidic environment of volcanic springs.
Table 1: Environmental Conditions of Habitats for Thermophilic Organisms
| Location | Organism | Temperature (°C) | pH |
| Volcanic Springs | Sulfolobus acidocaldarius | >80 | 2-3 |
| Shallow Marine Hydrothermal Vent | Rhodothermus obamensis | 55-85 | ~7 |
| Yellowstone National Park Hot Springs | Sulfolobus acidocaldarius | >93 | Acidic |
Contribution to Acquired Thermotolerance in Archaea
Acquired thermotolerance is the ability of an organism to withstand a lethal high temperature after being pre-exposed to a milder heat stress. In archaea like Sulfolobus shibatae, this phenomenon is strongly correlated with the predominant synthesis of TF55. nih.govresearchgate.net When cells are shifted to a higher temperature (e.g., 88°C), the synthesis of most other proteins is radically reduced, while the production of TF55 increases significantly. researchgate.netresearchgate.net This accumulation of TF55 allows the cells to survive at temperatures that would otherwise be lethal. researchgate.net
Comparison of Heat Shock Response Mechanisms with Other Thermophiles
The heat shock response, characterized by the synthesis of heat shock proteins (HSPs), is a universal mechanism for coping with thermal stress. nih.gov While TF55 is a key player in the heat shock response of Sulfolobus, other thermophiles employ different, though sometimes related, strategies. nih.gov
While TF55 is characteristic of the archaeal genus Sulfolobus, the extremely thermophilic bacterium Rhodothermus obamensis also exhibits a robust heat shock response. nih.gov When subjected to heat shock, R. obamensis enhances its survival at superoptimal temperatures by synthesizing a set of putative heat shock proteins. nih.gov Although not identical to TF55, these proteins serve a similar protective function. nih.gov Notably, N-terminal amino acid sequence analysis of these HSPs in R. obamensis revealed similarities to ATP-binding subunits of ABC transporters and elongation factor Tu, rather than the t-complex polypeptide 1 (TCP1) to which TF55 is related. nih.govnih.gov This highlights the diversity of molecular strategies evolved by different thermophiles to cope with high temperatures.
Table 2: Key Heat Shock Proteins in Thermophiles
| Organism | Key Heat Shock Protein(s) | Protein Family/Homology |
| Sulfolobus shibatae | Thermophilic Factor 55 (TF55) | t-complex polypeptide-1 (TCP1) |
| Rhodothermus obamensis | Putative HSPs | ATP-binding subunits of ABC transporters, Elongation factor Tu |
Role in Maintaining Protein Homeostasis at Elevated Temperatures
Protein homeostasis, or proteostasis, is the maintenance of a functional proteome, which is under constant threat from stresses like high temperature that can cause proteins to misfold and aggregate. nih.gov Molecular chaperones are essential for maintaining proteostasis. researchgate.net TF55 functions as a molecular chaperone, a key feature of which is its ability to bind to unfolded polypeptides in vitro. nih.gov This action prevents the irreversible aggregation of denatured proteins, a critical step in cellular damage. researchgate.net The TF55 complex, which has ATPase activity, is thought to utilize the energy from ATP hydrolysis to facilitate the proper refolding and release of these substrate proteins, thus maintaining a healthy protein environment within the cell even at extreme temperatures. nih.govresearchgate.net
Evolutionary Context of Tf55
Homology to Eukaryotic T-Complex Polypeptide-1 (TCP1)
A significant finding in the study of TF55 is its strong homology to the eukaryotic T-Complex Polypeptide-1 (TCP1), also known as the Chaperonin Containing TCP-1 (CCT) complex. nih.govresearchgate.net This relationship was identified through primary structure analysis, which revealed a high degree of sequence identity, ranging from 36-40%, between TF55 from the thermophilic archaebacterium Sulfolobus shibatae and eukaryotic TCP1. nih.gov This level of homology is substantial and points to a shared evolutionary ancestry.
Structurally, both TF55 and TCP-1 are large, double-ring oligomeric complexes. nih.govebi.ac.uk TF55 typically forms a homo-oligomeric complex of two stacked nine-membered rings. nih.gov Similarly, the eukaryotic CCT complex is a hetero-oligomeric structure composed of two stacked eight-membered rings, with each ring containing eight different but related subunits. researchgate.net This architectural similarity, despite differences in subunit composition, underscores their common heritage as Group II chaperonins. nih.govbiorxiv.org
| Feature | Thermophilic Factor 55 (TF55) | T-Complex Polypeptide-1 (TCP1/CCT) |
| Domain | Archaea | Eukarya |
| Structure | Double-ring oligomer | Double-ring oligomer |
| Ring Composition | Typically 9 subunits per ring | 8 subunits per ring |
| Subunit Nature | Homo-oligomeric (e.g., in S. shibatae) or hetero-oligomeric (e.g., in S. solfataricus) | Hetero-oligomeric (8 distinct subunits) |
| Sequence Identity | 36-40% identity to TCP1 | - |
The discovery of the homology between the archaeal TF55 and eukaryotic TCP1 led to the proposal that they represent a distinct class of molecular chaperones, separate from the well-characterized GroEL/Hsp60 family (Group I chaperonins) found in bacteria and eukaryotic organelles. nih.govmerckmillipore.com While both families of chaperonins mediate protein folding, they are not significantly related in their primary structure. nih.gov
TF55, like other chaperonins, exhibits ATPase activity and can bind to unfolded polypeptides in vitro, which are hallmark features of molecular chaperones. nih.gov The chaperonin from Sulfolobus solfataricus, for instance, is a thermostable complex that can be composed of two different but closely related subunits, TF55-alpha and TF55-beta. nih.gov The assembly of this complex is dependent on Mg2+ and ATP. nih.gov These functional and structural characteristics, shared with the eukaryotic CCT complex, solidify their classification as a unique lineage of chaperonins that evolved from a common ancestor. nih.govmerckmillipore.com
Deep Evolutionary Roots of Chaperonin Systems
The existence of two distinct families of chaperonins, Group I (GroEL/Hsp60) and Group II (TF55/CCT), reflects a very ancient divergence in the evolution of protein folding machinery. nih.govpnas.org The archaeal chaperonins, including TF55, are classified as Group II, sharing this designation with the chaperonins found in the eukaryotic cytosol. nih.gov In contrast, bacteria possess Group I chaperonins. nih.gov
This distribution suggests that the ancestral line leading to Archaea and Eukarya shared a Group II chaperonin system, while the bacterial lineage utilized a Group I system. nih.govnih.gov The archaeal chaperonin system typically includes one to three related subunits of approximately 60 kDa, which assemble into the functional double-ring structure known as the thermosome. nih.gov For example, in Sulfolobus solfataricus, the chaperonin complexes are formed from three closely related subunits (α, β, and γ), and their composition can vary with temperature. utep.edu
The evolutionary history of these systems is complex, with evidence of recurrent gene duplication within the archaeal chaperonins, leading to the evolution of hetero-oligomeric complexes on multiple independent occasions. nih.gov
Evolutionary Conservation for Thermophiles
TF55 is not merely an evolutionary relic; it is a highly conserved and crucial component of the cellular machinery in thermophilic archaea, essential for their survival in high-temperature environments. biorxiv.org In organisms like Sulfolobus, which thrive in volcanic springs at temperatures around 75–80°C, TF55 is expressed at high levels, particularly in response to heat shock. biorxiv.orgnih.gov The gene for TF55 in Sulfolobus has a heat-inducible promoter, leading to its predominant synthesis at temperatures above 80°C. biorxiv.orgnih.gov In heat-shocked cells of Sulfolobus shibatae, the TF55 complex can constitute a significant portion of the total cellular protein.
This high level of expression and conservation underscores the strong selective pressure on thermophiles to maintain a robust protein folding capacity at temperatures that would denature the proteins of their mesophilic counterparts. The stability and efficiency of the TF55 chaperonin are therefore key adaptations to a thermophilic lifestyle. nih.gov
Adaptation to Optimal Growth Temperature and Molecular Evolutionary Rates in Archaea
The evolution of chaperonins like TF55 is intimately linked to the adaptation of archaea to their optimal growth temperatures (OGT). Studies suggest that the last archaeal common ancestor was likely a hyperthermophilic organism. nih.govgithub.io From this hot-temperature ancestor, some archaeal lineages adapted to cooler environments. nih.govresearchgate.net
Environmental temperature is a major determinant of molecular evolutionary rates in Archaea. nih.govgithub.io Thermophilic organisms generally exhibit lower rates of molecular evolution compared to mesophiles. nih.govbiorxiv.org This is likely due to the strong selective constraints imposed by high temperatures on protein stability, which would limit the tolerance for mutations that could be destabilizing. biorxiv.org Conversely, the adaptation to colder temperatures in mesophilic lineages is associated with an increase in substitution rates, possibly reflecting an ongoing process of adaptation to new thermal niches and metabolic pathways. nih.govresearchgate.net The chaperonin system, being central to maintaining proteostasis, would have been under intense selective pressure during these thermal adaptations.
| Evolutionary Aspect | Key Findings |
| Ancestral State | The last archaeal common ancestor is predicted to have been hyperthermophilic. nih.govgithub.io |
| Evolutionary Rates | Thermophilic archaea generally display lower molecular evolutionary rates than mesophiles. nih.gov |
| Adaptation | Adaptation to cooler environments by some archaeal lineages is correlated with increased substitution rates. nih.govresearchgate.net |
| Selective Pressure | High temperatures impose strong selective constraints on protein sequences to maintain stability. biorxiv.org |
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for studying thermophilic microbial activity at 55°C?
- Methodological Answer : Optimal experimental design requires strict temperature control (±0.5°C) and replication of thermophilic conditions. Use bioreactors (e.g., UASB reactors) with continuous monitoring of parameters like pH, dissolved oxygen, and organic loading rates . Include biological and technical replicates to account for variability in microbial consortia, as thermophilic communities (e.g., Bacillus stearothermophilus) exhibit metabolic sensitivity to substrate fluctuations . Preconditioning phases (e.g., 10-day acclimation at 55°C) are essential to stabilize enzyme activity (e.g., α-amylase) and reduce batch-to-batch variability .
Q. How do researchers validate the thermostability of enzymes isolated from 55°C-adapted organisms?
- Methodological Answer : Employ differential scanning calorimetry (DSC) to measure melting temperatures (Tm) and circular dichroism (CD) spectroscopy to assess structural integrity under thermal stress . For functional validation, use activity assays (e.g., starch hydrolysis for amylases) at incremental temperatures (50–70°C) and compare kinetic parameters (Km, Vmax) . Reference mesophilic enzyme controls to quantify thermostability gains .
Q. What are common contradictions in data on thermophilic metabolic pathways at 55°C, and how are they resolved?
- Methodological Answer : Discrepancies often arise in substrate utilization efficiency (e.g., methanol vs. acetate degradation in sulfidogenic reactors) due to salinity or trace metal limitations . Address these by conducting batch tests with controlled variables (e.g., NaCl concentration, sulfide levels) and metagenomic profiling to identify dominant taxa . Use isotopically labeled substrates (e.g., ¹³C-methanol) to trace carbon flow and resolve pathway ambiguities .
Advanced Research Questions
Q. How does long-term NaCl exposure affect thermophilic (55°C) microbial consortia in anaerobic digestion?
- Methodological Answer : Gradual NaCl incrementation (e.g., 0.5–12.5 g/L) in UASB reactors reveals trophic sensitivity: sulfate-reducing bacteria (SRB) show higher NaCl susceptibility than methanogens or acetogens . Monitor metabolic shifts via HPLC (e.g., acetate/sulfide ratios) and 16S rRNA sequencing to track community dynamics . Toxicity thresholds (>7.5 g/L NaCl) correlate with decreased sulfide production and increased acetate accumulation, indicating metabolic pathway rerouting .
Q. What multi-omics approaches are used to elucidate thermophilic factor 55’s role in genomic adaptation?
- Methodological Answer : Integrate proteomics (2D-PAGE/MS) to identify heat-shock proteins (e.g., GroEL, DnaK) and transcriptomics (RNA-seq) to map gene expression under thermal stress . Comparative genomics of thermophilic vs. mesophilic Bacillus strains highlights codon usage bias and GC content adaptations for DNA stability at 55°C . Metabolomic profiling (GC-MS) links extracellular polymeric substance (EPS) composition to biofilm formation under thermophilic conditions .
Q. How can metabolic flux analysis (MFA) resolve inefficiencies in thermophilic (55°C) biohydrogen production?
- Methodological Answer : Use ¹³C-tracer experiments and genome-scale metabolic models (GEMs) to quantify flux through hydrogenase pathways . Optimize organic loading rates (e.g., 4–12 gVS/L) and retention times to minimize methanogenic cross-contamination, verified via gas chromatography (e.g., H₂/CH₄ ratios) . Inhibit methanogens with 2-bromoethanesulfonate (BES) and validate purity via qPCR targeting mcrA genes .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing thermophilic process data with high variability?
- Methodological Answer : Apply mixed-effects models to account for nested variables (e.g., reactor configuration, sampling time) and ANOVA for multi-group comparisons (e.g., temperature vs. substrate effects) . Use principal component analysis (PCA) to reduce dimensionality in omics datasets and identify key drivers (e.g., pH, salinity) of community structure . Report confidence intervals (95% CI) and effect sizes for robustness .
Q. How should researchers address reproducibility challenges in thermophilic enzyme assays?
- Methodological Answer : Standardize protocols using CRMs (certified reference materials) for enzyme activity and document pre-analytical factors (e.g., cell lysis methods, protease inhibitors) . Publish raw data (e.g., spectrophotometric absorbance curves) and analysis scripts in open repositories to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
